molecular formula C7H4BrNS B1275575 4-Bromobenzothiazole CAS No. 767-68-0

4-Bromobenzothiazole

Cat. No. B1275575
CAS RN: 767-68-0
M. Wt: 214.08 g/mol
InChI Key: SXZKODVCLOIJGX-UHFFFAOYSA-N
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Description

4-Bromobenzothiazole is a brominated aromatic compound that is part of the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a bromine atom attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, can be achieved through several methods. One approach involves the CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to produce benzo[d]isothiazole derivatives . Another method utilizes a bromine atom ortho to the anilido nitrogen to direct a regiospecific cyclisation, which is applicable to the synthesis of 2-arylbenzothiazoles with various substituents . Additionally, benzyltrimethylammonium tribromide has been used as an electrophilic bromine source to convert aryl thioureas to 2-aminobenzothiazoles, a reaction that can be controlled to minimize aromatic bromination .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various techniques. For instance, the crystal structure of a novel hydrazone Schiff base compound related to this compound was determined using single crystal XRD, revealing a monoclinic system with space group P21/c . The structure is stabilized by various intramolecular and intermolecular interactions. Vibrational spectroscopic studies and DFT calculations have been employed to further investigate the molecular structure .

Chemical Reactions Analysis

This compound and its derivatives can undergo various chemical reactions. For example, 4,5-Dibenzothienylthiazole derivatives, which are structurally related to this compound, have been shown to undergo photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions . Additionally, bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been performed to produce poly-substituted 1,2,3-triazoles, demonstrating the reactivity of brominated heterocycles10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through experimental and theoretical methods. For example, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole included the investigation of its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The compound's thermodynamic properties were also studied, providing insights into its stability and reactivity . Furthermore, the physicochemical properties of brominated benzotriazoles, which share some similarities with this compound, have been determined, including solubility and pKa values .

Scientific Research Applications

Corrosion Inhibition

4-Bromobenzothiazole derivatives, such as 2-amino-6-bromobenzothiazole (ABBT), have been investigated for their effectiveness as corrosion inhibitors for metals like copper in acidic environments. Electrochemical measurements and surface analysis techniques have shown that ABBT can significantly reduce corrosion, achieving a maximum inhibition efficiency of 94.6% at certain concentrations. The inhibition mechanism involves the adsorption of ABBT on the metal surface, forming a protective film (Chen et al., 2018).

Antitumor Activity

Research has highlighted the potential of this compound derivatives in antitumor activities. For instance, certain derivatives have shown significant antitumor activities against human lung cancer and glioma cell lines. Specific compounds like 4,5,6,7-tetrahydrobenzo[d]thiazole exhibited potent antitumor activities with low micromolar IC50 values against tested cell lines, indicating their potential as cancer therapeutics (Li et al., 2016).

Analytical Applications

This compound compounds have also been synthesized for use in analytical chemistry. One such compound, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP), was developed for the analytical determination of metals like Cu(II) and Pd(II). The synthesis involved a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol, and the product was characterized for its physical and chemical properties (Naser et al., 2012).

Synthesis of Benzothiazole Derivatives

This compound has been a key component in the synthesis of various benzothiazole derivatives. For example, palladium-catalyzed synthesis methods have been developed to create 2-arylbenzothiazoles, demonstrating the compound's utility in creating diverse chemical structures for various applications, including the development of diagnostic probes for diseases like Alzheimer's (Majo et al., 2003).

Mechanism of Action

Target of Action

4-Bromobenzothiazole is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological activity of compounds . For instance, changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Benzothiazole derivatives, including this compound, can affect various biochemical pathways. They have been reported to inhibit several enzymes, disrupting the normal functioning of these pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase affects DNA replication .

Result of Action

Benzothiazole derivatives are known to have a wide range of pharmacological properties, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Safety and Hazards

4-Bromobenzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure. The target organs include the respiratory system .

Future Directions

Benzothiazoles, including 4-Bromobenzothiazole, are of great interest in the field of drug design due to their high biological and pharmacological activity. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that future research may focus on developing new synthetic approaches and patterns of reactivity for benzothiazole-based drugs.

properties

IUPAC Name

4-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZKODVCLOIJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396579
Record name 4-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767-68-0
Record name 4-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromobenzo[d]thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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